molecular formula C12H14N4 B1481666 (6-cyclopropyl-1-(prop-2-yn-1-yl)-1H-imidazo[1,2-b]pyrazol-7-yl)methanamine CAS No. 2097970-17-5

(6-cyclopropyl-1-(prop-2-yn-1-yl)-1H-imidazo[1,2-b]pyrazol-7-yl)methanamine

Cat. No.: B1481666
CAS No.: 2097970-17-5
M. Wt: 214.27 g/mol
InChI Key: PKPJNUPARPJKRB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(6-Cyclopropyl-1-(prop-2-yn-1-yl)-1H-imidazo[1,2-b]pyrazol-7-yl)methanamine is a heterocyclic building block of significant interest in medicinal chemistry and drug discovery. This compound features an imidazo[1,2-b]pyrazole core, a privileged scaffold known for its diverse biological properties, substituted with a cyclopropyl group, a prop-2-yn-1-yl (propargyl) group, and a primary methanamine functional group . The propargyl group provides a versatile handle for further synthetic modification via click chemistry, enhancing its utility as a key intermediate in the synthesis of more complex molecules . The imidazo[1,2-b]pyrazole scaffold is recognized as a fused heterocyclic system with potential in antifungal research, particularly as part of the broader class of chimeric and hybrid azaheterocycles that demonstrate powerful biological activity . As a nitrogen-containing heterocycle, this compound class is of paramount importance in pharmaceutical development, forming the backbone of a majority of all small-molecule drugs . Researchers can leverage this chemical for developing novel therapeutic agents, exploring enzyme inhibition pathways, or as a precursor in multi-step synthetic sequences. This compound is provided with high purity and is intended for research applications in a laboratory setting. This product is strictly For Research Use Only and is not approved for human or veterinary diagnostic or therapeutic applications.

Properties

IUPAC Name

(6-cyclopropyl-1-prop-2-ynylimidazo[1,2-b]pyrazol-7-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N4/c1-2-5-15-6-7-16-12(15)10(8-13)11(14-16)9-3-4-9/h1,6-7,9H,3-5,8,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKPJNUPARPJKRB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCN1C=CN2C1=C(C(=N2)C3CC3)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(6-cyclopropyl-1-(prop-2-yn-1-yl)-1H-imidazo[1,2-b]pyrazol-7-yl)methanamine is a heterocyclic compound characterized by its unique structural features, including a cyclopropyl group and an imidazo[1,2-b]pyrazole core. This compound has garnered attention in pharmacological research for its diverse biological activities, particularly in the context of enzyme inhibition and potential therapeutic applications.

Chemical Structure and Properties

The IUPAC name of the compound is this compound, with a CAS number that identifies it uniquely among chemical compounds. Its chemical structure allows for interactions with various biological targets, which is crucial for its biological activity.

PropertyDetails
IUPAC Name This compound
CAS Number [To be determined]
Molecular Formula C₁₂H₁₃N₃
Molecular Weight 201.25 g/mol

The biological activity of this compound primarily stems from its ability to interact with specific enzymes and receptors. The mechanism of action typically involves:

Enzyme Inhibition: The compound may inhibit key enzymes by binding to their active sites, thereby preventing substrate access. For example, it has been noted to interact with carbonic anhydrase and cholinesterase, leading to modulation of cellular processes such as signal transduction and gene expression.

Cellular Effects: The compound influences various cellular pathways, including those involved in metabolism and proliferation. It has been shown to alter phosphorylation states of proteins involved in signaling pathways, which can impact cell growth and survival .

Case Studies and Research Findings

Recent studies have highlighted the significant biological activities associated with this compound:

  • Inhibition of ENPP1: A related study on imidazo[1,2-a]pyrazine derivatives demonstrated potent inhibition of ENPP1 (ectonucleotide triphosphate diphosphohydrolase 1), an enzyme involved in immune regulation. The derivative exhibited an IC50 value as low as 5.70 nM, suggesting strong potential for enhancing immune responses in cancer therapy .
  • Antitumor Activity: In vivo studies indicated that compounds similar to this compound could enhance the efficacy of anti-PD-1 antibodies in tumor models. For instance, treatment combining these compounds with anti-PD-1 antibodies resulted in a tumor growth inhibition rate exceeding 77% in murine models .
  • Cellular Mechanisms: The compound has been observed to promote apoptosis in cancer cells by modulating signaling pathways associated with cell cycle regulation. This suggests its potential as a therapeutic agent in oncology by targeting specific cancer-related pathways .

Summary Table of Biological Activities

Activity TypeTarget Enzyme/PathwayIC50 Value (nM)Notes
ENPP1 Inhibition ENPP15.70Enhances immune response
Antitumor Efficacy Tumor Growth80 mg/kgSignificant inhibition when combined with anti-PD-1 antibody
Cell Cycle Regulation Various Cancer Cell LinesSubmicromolarInduces apoptosis and cell cycle arrest

Scientific Research Applications

Medicinal Chemistry

This compound shows promise as a therapeutic agent due to its ability to inhibit various enzymes and receptors. Notable applications include:

  • Anticancer Activity : Studies have demonstrated that derivatives of this compound exhibit significant inhibitory effects on cancer cell proliferation. For instance, it has been shown to enhance the efficacy of anti-PD-1 therapies in murine models, achieving a tumor growth inhibition rate of 77.7% when used in combination treatments .
  • Enzyme Inhibition : The compound has been identified as an effective inhibitor of enzymes such as carbonic anhydrase and cholinesterase, which are crucial for numerous physiological processes. Its inhibition of ENPP1 has implications for modulating the cGAS-STING pathway, essential in immune response and cancer therapy .

Biochemical Research

The compound plays a significant role in various biochemical reactions:

  • Cell Signaling Modulation : It influences cell signaling pathways and gene expression, particularly those involved in oxidative stress response and apoptosis. This modulation can affect cellular metabolism and function across different cell types.
  • Antimicrobial Properties : Preliminary studies suggest potential antimicrobial and antioxidant properties, making it a candidate for further exploration in treating infections and oxidative stress-related conditions .

Industrial Applications

In addition to its medicinal applications, this compound may find utility in industrial contexts:

  • Catalysis : Its unique structure allows it to act as a catalyst in chemical reactions, potentially improving reaction efficiency and selectivity in synthetic processes.
  • Material Science : The compound can be used as a building block for synthesizing more complex molecules, which could lead to the development of new materials with desirable properties .

Case Studies

Case StudyDescriptionFindings
ENPP1 Inhibition Investigated the inhibitory effects on ENPP1 related to immune modulation.Demonstrated an IC50 value of 5.70 nM, indicating high potency against ENPP1 .
Anticancer Efficacy Explored the combination of this compound with anti-PD-1 therapies in tumor models.Achieved a tumor growth inhibition rate of 77.7%, highlighting its potential in cancer treatment strategies .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Variations in Cycloalkyl Substituents

Replacing the cyclopropyl group with larger cycloalkyl moieties alters steric and electronic properties:

Compound Name Substituent (Position 6) Molecular Formula Molecular Weight (g/mol) Key Differences vs. Target Compound Reference
(6-Cyclobutyl-1-(prop-2-yn-1-yl)-1H-imidazo[1,2-b]pyrazol-7-yl)methanamine Cyclobutyl C13H16N4 228.3 Increased steric bulk and lipophilicity
(1-Cyclopentyl-6-methyl-1H-imidazo[1,2-b]pyrazol-7-yl)methanamine Cyclopentyl, methyl (C6) C12H18N4 218.3 Larger ring size may reduce metabolic stability

Functional Group Modifications at Position 7

The methanamine group (-CH2NH2) can be replaced with other functionalities, altering polarity and reactivity:

Compound Name Functional Group (Position 7) Molecular Formula Molecular Weight (g/mol) Key Differences vs. Target Compound Reference
(6-Cyclopropyl-1-(prop-2-yn-1-yl)-1H-imidazo[1,2-b]pyrazol-7-yl)methanol -CH2OH C12H13N3O 215.25 Reduced basicity; increased hydrogen bonding capacity
6-Cyclopropyl-1-(prop-2-yn-1-yl)-1H-imidazo[1,2-b]pyrazole-7-carbonitrile -CN C12H11N5 225.25 (calculated) Electron-withdrawing group; potential for π-π interactions

Impact: Methanol derivatives (-CH2OH) retain hydrogen-bonding capability but lack the amine’s basicity, while nitriles (-CN) may enhance metabolic resistance but reduce solubility .

Propargyl Group Replacements

Removing or modifying the propargyl group affects conjugation and reactivity:

Compound Name Substituent (Position 1) Molecular Formula Molecular Weight (g/mol) Key Differences vs. Target Compound Reference
(1-(Prop-2-yn-1-yl)-1H-imidazo[1,2-b]pyrazol-7-yl)methanamine None (no cyclopropyl) C9H10N4 174.2 Simplified structure; reduced steric effects

Impact : The absence of cyclopropyl may improve synthetic accessibility but reduce steric protection against enzymatic degradation .

Preparation Methods

Synthetic Strategy Overview

The synthesis of (6-cyclopropyl-1-(prop-2-yn-1-yl)-1H-imidazo[1,2-b]pyrazol-7-yl)methanamine typically follows a convergent approach involving:

  • Construction of the imidazo[1,2-b]pyrazole core.
  • Introduction of the 6-cyclopropyl substituent.
  • Installation of the 1-(prop-2-yn-1-yl) substituent.
  • Functionalization at the 7-position to introduce the methanamine group.

This sequence often requires selective functional group transformations and protection/deprotection steps to achieve the desired substitution pattern with high regioselectivity.

Core Imidazo[1,2-b]pyrazole Formation

The fused imidazo[1,2-b]pyrazole ring system can be synthesized by cyclization reactions involving pyrazole and imidazole precursors. One common approach involves:

  • Starting from a 7-cyano-substituted imidazo[1,2-b]pyrazole intermediate, such as 6-cyclopropyl-1-(prop-2-yn-1-yl)-1H-imidazo[1,2-b]pyrazole-7-carbonitrile.
  • This intermediate can be prepared by condensation of appropriately substituted hydrazines with 1,3-diketones or via palladium-catalyzed coupling reactions as described in advanced pyrazole synthesis methods (see patent US8937185B2 for related pyrazole preparation strategies).

Installation of the 1-(Prop-2-yn-1-yl) Group

The propargyl (prop-2-yn-1-yl) substituent at the N-1 position is introduced by:

  • Alkylation of the imidazo[1,2-b]pyrazole nitrogen with propargyl bromide or propargyl chloride under basic conditions.
  • This N-alkylation is typically performed in polar aprotic solvents (e.g., DMF, DMSO) with a base such as potassium carbonate or sodium hydride.
  • The reaction conditions are optimized to avoid side reactions such as over-alkylation or polymerization of the alkyne moiety.

Conversion of the 7-Position to Methanamine

The transformation of the 7-position substituent to a methanamine group involves:

  • Starting from the 7-cyano derivative (imidazo[1,2-b]pyrazole-7-carbonitrile).
  • Reduction of the nitrile group to the corresponding primary amine via catalytic hydrogenation (e.g., using Raney Nickel or Pd/C under hydrogen atmosphere) or chemical reduction (e.g., with LiAlH4).
  • Alternatively, the nitrile can be converted to an amide intermediate followed by reduction to the amine.
  • This step requires careful control to avoid reduction of other functional groups, especially the alkyne.

Representative Preparation Route Summary

Step Reaction Type Reagents/Conditions Outcome
1 Core formation Condensation of substituted hydrazines with diketones or Pd-catalyzed coupling Formation of imidazo[1,2-b]pyrazole core with 7-cyano group
2 Cyclopropyl introduction Pd-catalyzed cross-coupling with cyclopropylboronic acid or alkylation with cyclopropyl halide Installation of 6-cyclopropyl substituent
3 N-alkylation at N-1 Propargyl bromide, base (K2CO3), DMF Introduction of 1-(prop-2-yn-1-yl) group
4 Nitrile reduction to amine Catalytic hydrogenation (Pd/C, H2) or LiAlH4 Conversion of 7-cyano to methanamine group

Detailed Research Findings and Notes

  • The palladium-catalyzed coupling reactions are preferred for their high regioselectivity and adaptability to scale-up synthesis, as highlighted in patent US8937185B2.
  • Avoidance of hazardous reagents such as haloalkyl sulfenyl chlorides is emphasized for safer and more sustainable synthesis.
  • Functional group interconversions (ester to amide, amide to nitrile, nitrile to amine) are well-established and can be adapted depending on available intermediates.
  • The propargyl group introduction requires mild conditions to preserve the alkyne functionality, which is sensitive to strong acids or bases.
  • The nitrile reduction step must be optimized to prevent over-reduction or hydrogenation of the alkyne moiety.
  • No direct synthesis protocols specifically naming this compound were found in the literature, but the above methods are inferred from closely related compounds and general synthetic principles of imidazo[1,2-b]pyrazole derivatives.

Summary Table of Key Preparation Parameters

Parameter Description/Condition Reference
Core ring formation Condensation or Pd-catalyzed coupling
Cyclopropyl group addition Pd-catalyzed cross-coupling or alkylation
Propargyl group installation N-alkylation with propargyl halide, base
Nitrile to amine conversion Catalytic hydrogenation or chemical reduction
Solvents DMF, DMSO, or other polar aprotic solvents
Catalysts Pd/C, Pd2(dba)3, Raney Nickel
Bases Potassium carbonate, sodium hydride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(6-cyclopropyl-1-(prop-2-yn-1-yl)-1H-imidazo[1,2-b]pyrazol-7-yl)methanamine
Reactant of Route 2
(6-cyclopropyl-1-(prop-2-yn-1-yl)-1H-imidazo[1,2-b]pyrazol-7-yl)methanamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.